(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxy phenyl)acrylic acid
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Overview
Description
(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes multiple methoxy and hydroxy groups attached to a phenylpropene backbone. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid typically involves the condensation of appropriate substituted benzaldehydes with malonic acid or its derivatives under basic conditions. The reaction is often catalyzed by bases such as piperidine or pyridine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the propene chain can be reduced to form saturated derivatives.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.
Scientific Research Applications
(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. These interactions can lead to various biological responses, such as inhibition of oxidative stress or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3,4-dihydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
- (2E)-3-(3-methoxy-4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
Uniqueness
Compared to similar compounds, (2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid is unique due to its specific arrangement of methoxy and hydroxy groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H20O7 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C19H20O7/c1-23-15-6-5-11(8-14(15)20)7-13(19(21)22)12-9-16(24-2)18(26-4)17(10-12)25-3/h5-10,20H,1-4H3,(H,21,22)/b13-7+ |
InChI Key |
SPEMMRXXRJFVIA-NTUHNPAUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)O)O |
Origin of Product |
United States |
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